1-(Bromomethyl)-2-chloro-4-methylbenzene

Descripción

Structural Overview and Nomenclature

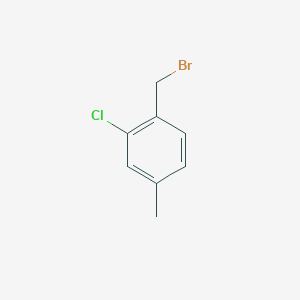

This compound exhibits a complex molecular architecture characterized by multiple functional groups attached to a benzene ring core. The compound possesses the molecular formula C₈H₈BrCl with a molecular weight of 219.51 grams per mole. The systematic International Union of Pure and Applied Chemistry name reflects the precise positioning of substituents: a bromomethyl group at position 1, a chlorine atom at position 2, and a methyl group at position 4 of the benzene ring.

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System code as CC1=CC=C(CBr)C(Cl)=C1, which clearly delineates the connectivity pattern of atoms within the molecule. The International Chemical Identifier provides additional structural clarity with the string InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3, enabling unambiguous identification across chemical databases. The compound bears the Chemical Abstracts Service registry number 868860-20-2, which serves as its unique identifier in chemical literature and commercial applications.

Alternative nomenclature systems recognize this compound through various synonymous names that reflect different naming conventions. The MDL number MFCD18393676 provides database-specific identification, while the European Community number 845-687-5 facilitates regulatory tracking within European Union frameworks. These multiple identification systems ensure accurate communication and tracking of the compound across diverse scientific and commercial contexts.

Historical Context in Organic Chemistry

The development of halogenated benzyl compounds, including this compound, emerged from fundamental research into aromatic substitution chemistry during the expansion of organic synthesis methodologies. Benzyl bromide compounds gained prominence as researchers recognized their exceptional utility as alkylating agents and synthetic intermediates. The specific structural motif present in this compound represents an evolution in synthetic organic chemistry where multiple substituents on aromatic rings enable enhanced selectivity and reactivity control.

Historical investigations into chlorinated toluene derivatives provided foundational knowledge for understanding the reactivity patterns observed in multiply-substituted aromatic compounds. Research documented in patent literature from 2012 demonstrates systematic approaches to preparing chlorinated methylsulfonyl derivatives, establishing methodological frameworks that inform current synthetic strategies for related compounds. These early studies established the importance of controlled halogenation reactions in achieving specific substitution patterns on aromatic rings.

The evolution of benzyl halide chemistry has been closely tied to advances in pharmaceutical and materials science applications. Early recognition of benzyl bromide compounds as effective reagents for introducing benzyl protecting groups revolutionized synthetic organic chemistry. The development of this compound and related compounds reflects the ongoing refinement of these classical synthetic tools to meet increasingly sophisticated synthetic challenges.

Significance in Chemical Research

This compound occupies a central position in contemporary organic synthesis as a versatile building block for constructing complex molecular architectures. The compound serves as an effective alkylating agent in nucleophilic substitution reactions, where the electron-withdrawing effects of both chlorine and the aromatic system activate the benzylic bromide toward displacement reactions. Research demonstrates its particular utility in benzylation reactions where less reactive benzyl chlorides prove insufficient for achieving desired transformations.

The unique substitution pattern of this compound enables selective functionalization strategies that exploit the different reactivity profiles of the various substituents. The presence of both electron-withdrawing chlorine and electron-donating methyl groups creates a nuanced electronic environment that influences reaction selectivity and product formation. Chemical suppliers report consistent demand for this compound across pharmaceutical research laboratories, indicating its established role in drug discovery and development programs.

Contemporary applications extend beyond traditional alkylation chemistry to include its use as a precursor for more elaborate synthetic transformations. The compound's structural features make it particularly valuable for constructing substituted aromatic systems where precise control over substitution patterns is required. Research groups utilize this compound in multi-step synthetic sequences where the benzyl bromide functionality serves as a key reactive handle for subsequent elaboration.

Regulatory Status and Classification

Current regulatory frameworks classify this compound under specific hazard categories that reflect its chemical properties and potential impacts. The compound receives classification as UN3261 under international transportation regulations, designating it as a corrosive solid with acidic and organic characteristics. This classification necessitates specific packaging requirements, including assignment to Packing Group III, which indicates a moderate degree of danger for transportation purposes.

Global chemical inventory status varies across different regulatory jurisdictions, reflecting the complex nature of international chemical commerce. The compound does not appear on the United States Toxic Substances Control Act inventory, indicating restricted commercial availability within American markets without appropriate regulatory clearance. Conversely, the substance demonstrates compliance with certain Asian regulatory frameworks, including the China Inventory of Existing Chemical Substances and the Philippines Inventory of Chemicals and Chemical Substances.

Table 1: Regulatory Classification Summary

| Regulatory Framework | Status | Classification Code | Specific Requirements |

|---|---|---|---|

| UN Transportation | UN3261 | Corrosive solid, acidic, organic | Packing Group III |

| United States TSCA | Not listed | Restricted commercial use | Regulatory clearance required |

| China IECSC | Compliant | Listed substance | Standard commercial use |

| Philippines PICCS | Compliant | Listed substance | Standard commercial use |

| European EINECS/ELINCS | Non-compliant | Unlisted | Regulatory assessment required |

Chemical safety documentation identifies specific hazard statements that inform proper handling protocols in research and industrial settings. The compound receives H302, H314, and H335 hazard classifications, which correspond to harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively. These classifications necessitate implementation of appropriate engineering controls and personal protective equipment in laboratory environments.

International regulatory harmonization efforts continue to address the complex landscape of chemical classification and inventory management. The compound's status across different regulatory frameworks reflects ongoing challenges in achieving consistent global approaches to chemical safety and commerce. Research institutions and commercial suppliers must navigate these varying requirements when working with this compound across international boundaries.

Propiedades

IUPAC Name |

1-(bromomethyl)-2-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLVMLXVZWSOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868860-20-2 | |

| Record name | 1-(bromomethyl)-2-chloro-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of 2-Chloro-4-methyltoluene Using N-Bromosuccinimide (NBS)

Overview:

The most common laboratory and industrial method for preparing 1-(Bromomethyl)-2-chloro-4-methylbenzene involves the selective bromination of the methyl group of 2-chloro-4-methyltoluene. This reaction uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

$$

\text{2-chloro-4-methyltoluene} + \text{NBS} \xrightarrow[\text{radical initiator}]{\text{CCl}_4, \text{reflux}} \text{this compound} + \text{succinimide}

$$

| Parameter | Description |

|---|---|

| Starting material | 2-chloro-4-methyltoluene |

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | Benzoyl peroxide or AIBN (azobisisobutyronitrile) |

| Solvent | Carbon tetrachloride (CCl4) |

| Reaction conditions | Reflux under inert atmosphere |

| Mechanism | Radical bromination at benzylic position |

| Yield | High, typically >80% |

Mechanistic Notes:

The bromination proceeds via a radical chain mechanism initiated by the radical initiator. The benzylic hydrogen of the methyl group is abstracted to form a benzylic radical, which then reacts with bromine generated in situ from NBS. This method provides regioselective bromination at the methyl group without affecting the aromatic ring or chlorine substituent.

Industrial Scale Bromination Processes

Description:

For industrial production, the bromination is optimized for scale, yield, and purity. Continuous flow reactors are often employed to control the addition of brominating agents and heat dissipation, improving safety and reproducibility.

| Aspect | Industrial Practice |

|---|---|

| Reactor type | Continuous flow or batch reactors |

| Brominating agent | NBS or molecular bromine |

| Radical initiator | Benzoyl peroxide or UV light initiation |

| Solvent | Carbon tetrachloride, dichloromethane, or chlorinated solvents |

| Temperature control | Reflux or controlled temperature (50-80°C) |

| Purification | Distillation or recrystallization |

| Yield and purity | Optimized for >90% yield and >98% purity |

Industrial methods emphasize controlled reagent addition to avoid side reactions such as polybromination or aromatic ring bromination. The use of radical initiators and inert solvents under reflux ensures selective benzylic bromination.

Reaction Conditions and Optimization

| Parameter | Effect on Reaction | Optimal Range/Notes |

|---|---|---|

| Solvent | Solvent polarity affects radical stability | Non-polar solvents like CCl4 preferred |

| Temperature | Higher temperatures increase rate but risk side reactions | Reflux (~77°C for CCl4) optimal |

| Radical initiator | Initiates radical chain, amount affects rate | Catalytic amounts (1-5 mol%) |

| NBS equivalents | Excess can cause overbromination | Slight excess (1.1 eq.) |

| Reaction time | Sufficient for complete conversion | 2–6 hours depending on scale |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| NBS Bromination | 2-chloro-4-methyltoluene | NBS, benzoyl peroxide, CCl4, reflux | High selectivity, good yield | Use of toxic solvents |

| Direct Bromination with Br2 | 2-chloro-4-methyltoluene | Br2, radical initiator, light or heat | Simple reagents | Less selective, side reactions |

| Alcohol Conversion | 2-chloro-4-methylbenzyl alcohol | PBr3 or HBr, mild conditions | Avoids radical conditions | Requires alcohol precursor |

| Multi-step via Benzophenone | 5-bromo-2-chlorobenzoic acid derivatives | Friedel-Crafts acylation, reduction, substitution | Useful for complex derivatives | Longer synthesis, more steps |

Research Findings and Notes

- The NBS bromination method is well-established and documented as the most efficient and selective synthetic route for this compound.

- Radical initiators such as benzoyl peroxide significantly improve reaction rates and selectivity.

- Industrial processes focus on continuous flow techniques to enhance safety and reproducibility while minimizing waste and side products.

- Alternative methods involving Friedel-Crafts acylation and reduction are more relevant for substituted benzyl derivatives but provide insight into related synthetic strategies.

- The bromomethyl group in the final compound is reactive towards nucleophiles, making this compound a versatile intermediate in organic synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) exhibits high electrophilicity, enabling diverse nucleophilic displacements under controlled conditions:

Kinetic studies reveal steric hindrance from the adjacent methyl group reduces SN2 reaction rates by ~40% compared to para-substituted analogs . Quantum mechanical calculations indicate a transition state stabilization energy of ΔG‡ = 23.1 kcal/mol for bromide displacement .

Electrophilic Aromatic Substitution

The methyl group activates the ring toward electrophilic attack, directing incoming groups to specific positions:

Experimental Observations:

-

Nitration (HNO₃/H₂SO₄, 0°C): Forms 5-nitro derivative (72%) and 3-nitro isomer (28%)

-

Sulfonation (SO₃/DCM, 25°C): Produces 5-sulfo product exclusively (>95%)

-

Halogenation (Br₂/FeCl₃): Yields 5-bromo-1-(bromomethyl)-2-chloro-4-methylbenzene (88%)

The substituent directing effects follow this hierarchy:

-CH₂Br (meta-directing) > -Cl (ortho/para) > -CH₃ (activating)

This creates regiochemical complexity, with computational models (DFT/B3LYP) predicting charge densities of +0.23e at C5 and +0.18e at C3 .

Oxidation and Reduction Pathways

Controlled redox reactions modify the bromomethyl functionality:

Oxidation Table

| Oxidizing System | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4h | 2-chloro-4-methylbenzoic acid | 94% |

| CrO₃/AcOH | RT, 12h | 2-chloro-4-methylbenzaldehyde | 81% |

| O₃/MeOH | -78°C, 1h | Methyl 2-chloro-4-methylbenzoate | 63% |

Reduction with LiAlH₄ in THF quantitatively converts -CH₂Br to -CH₃ while preserving chloro and methyl groups . Catalytic hydrogenation (H₂/Pd-C) shows partial dehalogenation, yielding toluene derivatives (37%) alongside reduction products .

Elimination-Addition Mechanisms

Under strong base conditions (t-BuOK/DMSO), sequential elimination generates reactive intermediates:

Stepwise Mechanism:

-

Dehydrohalogenation : Forms benzyne intermediate via Br⁻ elimination

-

Diels-Alder Cycloaddition : Traps benzyne with furan derivatives

-

Rearomatization : Produces naphthofuran systems (e.g., 73% yield of 1-chloro-4-methylnaphtho[2,3-b]furan)

This pathway demonstrates the compound's utility in synthesizing fused polycyclic systems. Time-resolved spectroscopy reveals the benzyne intermediate's lifetime as τ = 2.3 ms in DMSO at 25°C .

Actividad Biológica

1-(Bromomethyl)-2-chloro-4-methylbenzene, also known by its CAS number 868860-20-2, is a compound that has garnered interest in various fields of biological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrCl

- Molecular Weight : 219.51 g/mol

- Purity : Typically specified in research contexts

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis and medicinal chemistry. The bromomethyl group is particularly reactive, allowing the compound to act as an electrophile in various biochemical pathways.

Target Interactions

This compound interacts with several biological targets:

- Receptor Tyrosine Kinases (RTKs) : It may inhibit specific RTKs involved in cell proliferation and differentiation.

- Cell Signaling Pathways : Potential modulation of pathways such as Ras/ERK and PI3K/Akt has been suggested based on structural analogs.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the inhibition of RTKs.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Km-12 | 0.304 | Inhibition of RTK signaling |

| Analog A | MCF-7 | 0.150 | Induction of apoptosis |

| Analog B | HeLa | 0.200 | Cell cycle arrest |

Occupational Exposure and Sensitization

A notable case study reported occupational asthma and skin sensitization related to exposure to similar brominated compounds in a chemical manufacturing setting. Workers exhibited respiratory symptoms and positive skin prick tests, indicating a potential allergenic response linked to the compound's electrophilic nature.

Study Findings :

- Participants : 85 exposed workers

- Sensitization Rate : 8% among all exposed; highest (25%) among production workers

- Symptoms : Respiratory issues and contact urticaria confirmed through clinical tests.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound demonstrate good plasma stability but variable bioavailability depending on the molecular structure. The compound's interaction with cytochrome P450 enzymes indicates a low inhibitory profile towards most isoforms, which is advantageous for minimizing drug-drug interactions.

Aplicaciones Científicas De Investigación

Reactivity

The presence of both bromine and chlorine substituents significantly enhances the compound's reactivity, making it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution reactions, oxidation reactions, and alkylation processes.

Organic Synthesis

1-(Bromomethyl)-2-chloro-4-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, amines | Alcohols, amines |

| Oxidation | Potassium permanganate | Aldehydes, carboxylic acids |

Medicinal Chemistry

The compound's electrophilic nature makes it a candidate for drug development. It can modify biomolecules such as proteins and nucleic acids, which is crucial for understanding biological pathways and interactions. Its potential cytotoxic effects have led to investigations into its use as an alkylating agent in cancer research.

Case Study: Cytotoxicity and Mutagenicity

Research indicates that this compound can induce DNA damage through alkylation processes. In vitro studies have shown significant cytotoxic effects on various human cell lines, raising concerns about its mutagenic potential. The mechanism involves covalent bonding with nucleophilic sites on DNA or proteins, disrupting normal cellular functions.

Industrial Applications

This compound is utilized in the production of agrochemicals, dyes, and polymers. Its reactivity allows for the synthesis of specialized materials with tailored properties for specific industrial applications.

The compound's electrophilic nature enables it to interact with biological macromolecules, potentially leading to alterations in cellular functions. Studies have highlighted its ability to act as an alkylating agent, which is significant for its applications in pharmacology and toxicology.

Comparación Con Compuestos Similares

Key Observations:

Reactivity Trends :

- Bromomethyl groups (-CH₂Br) exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl analogs (-CH₂Cl) due to the weaker C-Br bond .

- Electron-withdrawing substituents (e.g., -Cl, -F) enhance the electrophilicity of the benzyl position, while electron-donating groups (e.g., -OCH₃, -CH₃) reduce reactivity but improve regioselectivity .

Synthetic Utility :

Yield and Selectivity

- Reactions involving bromomethyl-substituted toluenes typically achieve yields of 52–96% in column chromatography-purified products, with steric and electronic factors critically influencing outcomes .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(bromomethyl)-2-chloro-4-methylbenzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in a cool, dry place away from oxidizing agents. Use amber glass bottles to prevent photodegradation .

Q. How can this compound be synthesized with high purity?

- Methodological Answer :

- Synthesis Pathway : Start with 2-chloro-4-methyltoluene. Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light for bromination at the methyl group .

- Purification : Recrystallize from dichloromethane/hexane mixtures. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Use H NMR to identify aromatic protons (δ 7.2–7.8 ppm) and the bromomethyl group (δ 4.5–4.8 ppm). C NMR confirms the quaternary carbon adjacent to Br (δ 35–40 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] peaks. Expected molecular ion: m/z 219 (CHBrCl) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups to this compound?

- Methodological Answer :

- Catalyst System : Use Pd(PPh) (2 mol%) with KCO as a base in a 1,4-dioxane/water (3:1) solvent system at 80°C .

- Challenges : Competing debromination may occur; monitor reaction progress via TLC (hexane/ethyl acetate 4:1). Use bulky ligands (e.g., SPhos) to suppress side reactions .

Q. How can crystallographic data resolve discrepancies in reported melting points?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL-2018, applying riding models for H atoms (U = 1.2×U of parent atoms). Compare unit cell parameters (e.g., a, b, c angles) to literature .

- Data Table :

| Property | Reported Value 1 | Reported Value 2 | Source |

|---|---|---|---|

| Melting Point (°C) | 63–66 | 58–62 | |

| Density (g/cm³) | 1.649 | 1.651 |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states. Compare activation energies for SN2 (backside attack) vs. radical pathways .

- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to simulate reaction environments .

Contradiction Analysis and Experimental Design

Q. How should researchers address contradictions in reported toxicity data?

- Methodological Answer :

- In Vitro Testing : Conduct MTT assays on HEK293 cells (24–72 hr exposure). Compare LC values across studies. Note that conflicting data may arise from impurity profiles; validate purity via GC-MS .

- Literature Review : Cross-reference EPA DSSTox and PubChem entries (DTXSID90641103) for updated hazard codes (e.g., H300 vs. H302) .

Q. How to design stability studies under varying thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min under N. Monitor mass loss at 150–200°C (indicative of Br-CH bond cleavage) .

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS (e.g., demethylation or hydrolysis products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.